molecular formula C6H11NO2 B13447988 (2S)-2-amino-2-cyclopropylpropanoic acid

(2S)-2-amino-2-cyclopropylpropanoic acid

Cat. No.: B13447988
M. Wt: 129.16 g/mol
InChI Key: VRFYYCFVOBCXDL-LURJTMIESA-N
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Description

(2S)-2-amino-2-cyclopropylpropanoic acid: is an organic compound that belongs to the class of amino acids It features a cyclopropyl group attached to the alpha carbon of the amino acid structure, making it a unique derivative of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-cyclopropylpropanoic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the amino group. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes oxidation to form cyclopropylcarboxaldehyde. This intermediate is then subjected to reductive amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Substitution: Formation of various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-2-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to other amino acids allows it to be used in studies of protein synthesis and function.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can influence its binding affinity and specificity, leading to unique biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2S)-2-amino-3-cyclopropylpropanoic acid
  • (2S)-2-amino-2-methylpropanoic acid
  • (2S)-2-amino-2-ethylpropanoic acid

Comparison: Compared to these similar compounds, (2S)-2-amino-2-cyclopropylpropanoic acid stands out due to its unique cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other amino acid derivatives.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S)-2-amino-2-cyclopropylpropanoic acid

InChI

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

VRFYYCFVOBCXDL-LURJTMIESA-N

Isomeric SMILES

C[C@](C1CC1)(C(=O)O)N

Canonical SMILES

CC(C1CC1)(C(=O)O)N

Origin of Product

United States

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